4-Cyclohexylstyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylstyrene is an organic compound with the molecular formula C14H18. It is a derivative of styrene, where the phenyl group is substituted with a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyclohexylstyrene can be synthesized through several methods. One common method involves the reaction of 4-bromostyrene with cyclohexylmagnesium bromide in the presence of a nickel catalyst, such as [1,1’-bis(diphenylphosphino)ferrocene]nickel(II) chloride, in diethyl ether. The reaction is typically carried out under heating conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production also focuses on cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylstyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclohexyl-substituted benzoic acids.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group, forming 4-cyclohexylethylbenzene.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or sulfuric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Cyclohexylbenzoic acid derivatives.
Reduction: 4-Cyclohexylethylbenzene.
Substitution: Various substituted cyclohexylstyrene derivatives.
Scientific Research Applications
4-Cyclohexylstyrene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials, including coatings and adhesives.
Biology and Medicine: Research is ongoing to explore its potential as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Cyclohexylstyrene depends on its application. In polymerization reactions, the vinyl group undergoes radical polymerization to form long polymer chains. The cyclohexyl group provides steric hindrance, affecting the polymer’s properties. In biological applications, the compound’s interactions with molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Styrene: The parent compound of 4-Cyclohexylstyrene, with a phenyl group instead of a cyclohexyl group.
4-Phenylstyrene: Similar structure but with a phenyl group at the para position.
4-Tert-butylstyrene: Contains a tert-butyl group at the para position.
Uniqueness
This compound is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity and the properties of the resulting polymers .
Properties
IUPAC Name |
1-cyclohexyl-4-ethenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2,8-11,13H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNSZPNSUQRUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611476 |
Source
|
Record name | 1-Cyclohexyl-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13020-34-3 |
Source
|
Record name | 1-Cyclohexyl-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80611476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Cyclohexyl styrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.